3-(3-chlorophenyl)-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]propanamide
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Overview
Description
3-(3-chlorophenyl)-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a complex structure with multiple functional groups, including a chlorophenyl group, a cyclopropyl-oxadiazole moiety, and a thiophene ring. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]propanamide typically involves multi-step organic synthesis. A possible synthetic route could include:
Formation of the oxadiazole ring: This might involve the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under dehydrating conditions.
Introduction of the thiophene ring: This could be achieved through a cross-coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene and oxadiazole precursors.
Attachment of the chlorophenyl group: This step might involve a nucleophilic aromatic substitution reaction.
Formation of the amide bond: The final step could involve the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester) to form the amide bond.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the cyclopropyl group.
Reduction: Reduction reactions could target the oxadiazole ring or the amide bond.
Substitution: The chlorophenyl group could participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand or catalyst in various organic reactions.
Materials Science: Its unique structure might make it useful in the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound could be investigated for its potential as a therapeutic agent, particularly if it exhibits biological activity such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
Agriculture: It might be explored as a potential agrochemical, such as a pesticide or herbicide.
Polymer Science: The compound could be used in the synthesis of polymers with specific characteristics.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]propanamide would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways.
DNA Interaction: The compound might intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
3-(3-chlorophenyl)-N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl)propanamide: Similar structure but lacks the thiophene ring.
3-(3-chlorophenyl)-N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)propanamide: Similar structure but with a different position of the thiophene ring.
Uniqueness
The presence of the thiophene ring in 3-(3-chlorophenyl)-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]propanamide might confer unique electronic properties, making it distinct from its analogs. This could result in different biological activities or chemical reactivity.
Biological Activity
The compound 3-(3-chlorophenyl)-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]propanamide is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure incorporating a 3-chlorophenyl moiety, a 1,2,4-oxadiazole ring, and a thiophene group. Its IUPAC name reflects the intricate arrangement of functional groups that contribute to its biological properties.
Structural Formula
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The oxadiazole and thiophene rings are known to enhance lipophilicity and facilitate binding to various enzymes and receptors.
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in metabolic pathways, similar to other oxadiazole derivatives which have shown enzyme inhibition in previous studies .
- Apoptosis Induction : Studies have indicated that compounds with similar structures can induce apoptosis in cancer cell lines through the activation of p53 pathways and caspase cleavage .
Biological Activity Data
A summary of biological activities reported for similar compounds is presented in the following table:
Compound Type | Activity Type | IC50 (µM) | Reference |
---|---|---|---|
Oxadiazole | Anticancer | 0.65 | |
Oxadiazole | Antimicrobial | Varies | |
Thiazole | Antiproliferative | 10.38 |
Case Studies
Several studies have investigated the biological activity of related compounds:
- Anticancer Activity : A study demonstrated that derivatives of oxadiazoles exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia) with IC50 values in the micromolar range . The mechanism involved apoptosis induction via mitochondrial pathways.
- Antimicrobial Activity : Research on 1,3,4-oxadiazole derivatives indicated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Compounds were found to inhibit Staphylococcus aureus and Escherichia coli effectively .
Structure-Activity Relationship (SAR)
The SAR studies indicate that substituents on the oxadiazole and thiophene rings significantly influence biological activity. For instance:
- The presence of electron-withdrawing groups (like chlorine) enhances anticancer properties by increasing the compound's reactivity towards nucleophiles in cellular environments.
- Modifications on the cyclopropyl group can alter lipophilicity and improve cell membrane permeability.
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c19-13-3-1-2-11(10-13)4-7-15(23)20-14-8-9-25-16(14)18-21-17(22-24-18)12-5-6-12/h1-3,8-10,12H,4-7H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWJPAXAHBHQQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=C(C=CS3)NC(=O)CCC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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